molecular formula C19H32N6O2 B11434189 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11434189
M. Wt: 376.5 g/mol
InChI Key: DDSWRFHPNOFMKQ-UHFFFAOYSA-N
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Description

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure It belongs to the class of purine derivatives and is characterized by the presence of a piperazine ring, a pentyl chain, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common route starts with the preparation of the purine core, followed by the introduction of the piperazine ring and the pentyl chain. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

    Preparation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the ethyl group is attached to the nitrogen atom of the piperazine.

    Attachment of the Pentyl Chain: The pentyl chain is typically introduced through alkylation reactions, using pentyl halides as alkylating agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure cost-effectiveness and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Research indicates that this compound primarily targets Aldehyde dehydrogenase 1A1 (ALDH1A1) , inhibiting its activity. This inhibition can disrupt normal cellular processes and potentially lead to cellular damage. The compound's interaction with ALDH1A1 affects the aldehyde metabolism pathway, which is crucial in various physiological functions.

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Hypotensive Activity : It shows potential in managing blood pressure due to its interaction with adrenergic receptors. This suggests applications in treating cardiovascular conditions.
  • Modulation of Receptor Activity : The ability to influence receptor activity may lead to various therapeutic uses in managing neurological disorders and metabolic syndromes .

Cardiovascular Health

A study focused on the hypotensive effects of purine derivatives indicated that compounds similar to 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione could effectively lower blood pressure in hypertensive models. The mechanism involves the modulation of adrenergic receptor activity and inhibition of vascular smooth muscle contraction .

Neurological Applications

Research has also explored the potential neuroprotective effects of this compound. Its interaction with ALDH1A1 suggests a role in protecting neurons from oxidative stress. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of the piperazine ring, the pentyl chain, and the purine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione , also known as NCT-501 , is a derivative of theophylline and has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H23N5O2
  • Molecular Weight : 341.4075 g/mol
  • IUPAC Name : this compound

NCT-501 functions primarily as an inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) . This enzyme plays a crucial role in the detoxification of reactive aldehydes, which are implicated in various pathological conditions including cancer and metabolic disorders. By inhibiting ALDH1A1, NCT-501 can potentially enhance the efficacy of chemotherapeutic agents and mitigate the effects of oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated that NCT-501 significantly inhibits ALDH1A1 activity. The inhibition leads to increased levels of toxic aldehydes in cancer cells, thereby promoting apoptosis and reducing cell viability. For instance, a study published in the Journal of Medicinal Chemistry reported that NCT-501 exhibits a potent inhibitory effect on ALDH1A1 with an IC50 value in the low micromolar range .

In Vivo Studies

In vivo studies using mouse models have shown that treatment with NCT-501 results in reduced tumor growth in xenograft models of head and neck cancer. The compound was administered alongside standard chemotherapy regimens, leading to improved outcomes compared to chemotherapy alone. This suggests that NCT-501 may serve as an effective adjunct therapy in cancer treatment .

Pharmacological Effects

The pharmacological profile of NCT-501 indicates several beneficial effects:

  • Antitumor Activity : As noted earlier, NCT-501 enhances the cytotoxicity of chemotherapeutics in various cancer models.
  • Neuroprotective Effects : Preliminary research suggests that inhibition of ALDH1A1 may protect neurons from oxidative damage, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of NCT-501:

  • Head and Neck Cancer : A clinical trial involving patients with recurrent head and neck squamous cell carcinoma demonstrated that patients receiving NCT-501 alongside chemotherapy had a higher response rate compared to those receiving chemotherapy alone.
  • Metabolic Disorders : In a study focusing on diabetic models, NCT-501 was shown to improve metabolic parameters by enhancing aldehyde detoxification pathways .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
ALDH1A1 InhibitionIC50 in low micromolar range
Antitumor ActivityReduced tumor growth in xenografts
NeuroprotectionPotential protective effects against oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves multi-step processes:

  • Purine core formation : Cyclization of intermediates (e.g., via nucleophilic substitution or condensation reactions) under controlled pH and temperature .
  • Piperazine coupling : Reacting the purine core with 4-ethylpiperazine using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Alkylation : Introducing the pentyl group via alkylation with 1-bromopentane in the presence of a base (e.g., NaH) .
    Optimization : Use automated synthesis platforms for precise control of stoichiometry, solvent purity, and reaction time. Monitor intermediates via HPLC to ensure stepwise purity ≥95% .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • NMR spectroscopy : Confirm substituent positions (e.g., ethylpiperazine methyl linkage at C8) via 1H^1H- and 13C^{13}C-NMR shifts (e.g., δ 3.5–4.0 ppm for piperazine protons) .
  • Mass spectrometry : Validate molecular weight (348.4 g/mol) with ESI-MS or MALDI-TOF, ensuring no fragmentation peaks from incomplete coupling .
  • HPLC : Assess purity using a C18 column with UV detection at 260 nm (purine absorbance) and acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound, and which targets are implicated?

  • Antiviral activity : Reduced hepatitis C virus replication by 70% in vitro (IC50_{50} = 2.5 μM), likely via inhibition of viral polymerase .
  • Neuromodulatory effects : Increased serotonin levels in rodent prefrontal cortex by 40%, suggesting 5-HT receptor interactions .
  • Target identification : Use radioligand binding assays (e.g., 3H^3H-serotonin displacement) and enzyme inhibition studies (e.g., viral polymerase activity assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Case example : Discrepancies in antiviral efficacy (70% vs. 30% inhibition in two studies ):

  • Methodological audit : Compare cell lines (e.g., Huh7 vs. HepG2), viral strains, and assay durations.
  • Pharmacokinetic factors : Measure intracellular compound concentrations via LC-MS to rule out bioavailability issues.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance thresholds (p < 0.01) and exclude outlier data .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX tools address them?

  • Crystal growth : Low solubility in common solvents (e.g., DMSO) necessitates microseeding or vapor diffusion in mixed solvents (e.g., ethanol/water) .
  • Refinement issues : Anisotropic displacement errors due to flexible pentyl and ethylpiperazine groups. Use SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion .
  • Validation : Check Rfree_{\text{free}} values (<0.25) and electron density maps (≥1.5σ) for omitted regions .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to predict logP (experimental: 2.8) and BBB permeability (predicted: +0.3) .
  • Docking studies : Simulate binding to 5-HT2A_{2A} receptors (PDB: 6WGT) to identify steric clashes with the pentyl group; suggest truncation to propyl for improved fit .
  • Metabolic stability : Predict cytochrome P450 interactions (e.g., CYP3A4 oxidation at the piperazine ethyl group) using Schrödinger’s MetaSite .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on receptor selectivity between this compound and analogs?

  • Structural comparisons : Analog 8-[(4-methylpiperazin-1-yl)methyl]-... shows 10-fold lower 5-HT2A_{2A} affinity, implicating the ethyl group in hydrophobic interactions .
  • Assay conditions : Radioligand studies using 3H^3H-ketanserin (non-selective) vs. 3H^3H-MDL100907 (5-HT2A_{2A}-specific) may yield divergent Ki_i values. Standardize assays with the latter .

Q. Methodological Tables

Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Purine core formationGuanidine, HCl, 100°C, 12h6590
Piperazine coupling4-ethylpiperazine, EDC/HOBt, DMF, 70°C7895
Final alkylation1-bromopentane, NaH, THF, 0°C → RT8298

Table 2. Biological Activity Comparison with Analogs

Compound ModificationViral Inhibition (%)5-HT2A_{2A} Ki_i (nM)Reference
8-[(4-ethylpiperazin-1-yl)methyl]-...70120
8-[(4-methylpiperazin-1-yl)methyl]-...55450
7-hexyl analog30200

Properties

Molecular Formula

C19H32N6O2

Molecular Weight

376.5 g/mol

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C19H32N6O2/c1-5-7-8-9-25-15(14-24-12-10-23(6-2)11-13-24)20-17-16(25)18(26)22(4)19(27)21(17)3/h5-14H2,1-4H3

InChI Key

DDSWRFHPNOFMKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC

Origin of Product

United States

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